molecular formula C18H21NaO8P B1662493 Fosbretabuline disodique CAS No. 168555-66-6

Fosbretabuline disodique

Numéro de catalogue: B1662493
Numéro CAS: 168555-66-6
Poids moléculaire: 419.3 g/mol
Clé InChI: SFKGCTYUWCBOHY-YSMBQZINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .

Applications De Recherche Scientifique

Antitumor Activity in Advanced Anaplastic Thyroid Cancer (ATC)

A pivotal Phase II trial evaluated fosbretabulin's efficacy in patients with advanced ATC. Patients received doses of 45 mg/m² administered intravenously on specific days over a 28-day cycle. Key findings included:

  • Median survival : 4.7 months.
  • Survival rates : 34% at 6 months and 23% at 12 months.
  • Notable toxicity included grade 3 adverse effects in 35% of patients, primarily hypertension and QTc prolongation .

Combination Therapies

Fosbretabulin has been studied in combination with other treatments to enhance its efficacy:

  • With Chemotherapy : In combination with carboplatin and paclitaxel, fosbretabulin showed potential benefits, with some patients experiencing stable disease for extended periods .
  • With Radiotherapy : A study indicated that combining fosbretabulin with radiofrequency ablation (RFA) significantly enhanced immune responses and tumor clearance in murine models, suggesting a synergistic effect that could be harnessed for clinical applications .

Preclinical Studies

Preclinical research has demonstrated the potential of fosbretabulin in various cancer models:

  • Xenograft Models : Studies showed that fosbretabulin effectively reduced tumor growth and improved survival rates in xenograft models of lung cancer and other solid tumors .
  • Mechanistic Insights : Research indicated that fosbretabulin increases the infiltration of CD8+ T cells into tumors, enhancing the immune response against malignancies .

Toxicity Profile

The safety profile of fosbretabulin has been a subject of investigation:

  • Common side effects include hypertension, abdominal pain, and fatigue.
  • Serious adverse events were noted but were manageable; however, careful monitoring is required due to the risk of QTc prolongation .

Research Findings Summary

Study FocusTreatment RegimenKey FindingsNotes
Advanced ATCFosbretabulin (45 mg/m²)Median survival: 4.7 months; 34% alive at 6 monthsNoted toxicity includes hypertension
Combination with ChemotherapyFosbretabulin + Carboplatin/PaclitaxelStable disease in several patientsPotential for improved outcomes
Combination with RFAFosbretabulin + RFAEnhanced immune response; increased CD8+ T cell infiltrationPromising preclinical results

Mécanisme D'action

Target of Action

Fosbretabulin disodium, also known as combretastatin A-4 phosphate or CA4P, is a microtubule destabilizing experimental drug . It selectively targets endothelial cells , which are cells that line the interior surface of blood vessels. These cells play a crucial role in the formation of new blood vessels, a process known as angiogenesis, which is often exploited by cancerous tumors for their growth and survival.

Mode of Action

Fosbretabulin disodium acts as a vascular-targeting agent . It is designed to damage the vasculature (blood vessels) of cancer tumors, causing central necrosis . Necrosis refers to the death of cells in an organ or tissue due to disease, injury, or failure of the blood supply. Fosbretabulin disodium is a prodrug, which means it is metabolized in vivo (within the body) to its active metabolite, combretastatin A-4 .

Biochemical Pathways

The primary biochemical pathway affected by fosbretabulin disodium involves the destabilization of microtubules . Microtubules are a component of the cell’s cytoskeleton and are involved in many essential cellular processes, including cell division and intracellular transport. By destabilizing these structures, fosbretabulin disodium disrupts these processes, leading to cell death .

Pharmacokinetics

As a prodrug, fosbretabulin disodium is known to be dephosphorylated in vivo to its active metabolite, combretastatin a-4 .

Result of Action

The primary result of fosbretabulin disodium’s action is the induction of central necrosis in cancer tumors . By damaging the tumor vasculature, the drug deprives the tumor cells of necessary nutrients and oxygen, leading to cell death and a reduction in tumor size .

Analyse Biochimique

Biochemical Properties

Fosbretabulin disodium is a prodrug that is converted to combretastatin A inside the endothelial cells that line blood vessels . It binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells . This interaction with tubulin dimers is a key aspect of the biochemical role of Fosbretabulin disodium.

Cellular Effects

Fosbretabulin disodium exhibits antivascular effects on tumor vasculature, inducing a rapid reduction in tumor blood flow and a concomitant increase of cellular necrosis . It interferes with vascularisation by preventing tubulin-polymerisation and disrupting cell junctions . This action destroys tumor vasculature and leads to cancer cell death and necrosis .

Molecular Mechanism

The molecular mechanism of Fosbretabulin disodium involves its conversion to combretastatin A inside endothelial cells . Combretastatin A binds to tubulin dimers, preventing their polymerization . This leads to mitotic arrest and apoptosis in endothelial cells . The disruption of microtubule dynamics is a key aspect of the molecular mechanism of Fosbretabulin disodium.

Temporal Effects in Laboratory Settings

It is known that Fosbretabulin disodium is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Dosage Effects in Animal Models

It is known that Fosbretabulin disodium is a potent anti-cancer agent that exhibits antivascular effects on tumor vasculature .

Metabolic Pathways

The metabolic pathways of Fosbretabulin disodium involve its conversion to combretastatin A in vivo

Transport and Distribution

It is known that Fosbretabulin disodium is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Subcellular Localization

It is known that Fosbretabulin disodium is a prodrug that is converted to its active metabolite, combretastatin A, in vivo . This conversion likely occurs in the endothelial cells that line blood vessels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of fosbretabulin disodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Fosbretabulin disodium is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .

Activité Biologique

Fosbretabulin disodium, known as Combretastatin A-4 phosphate (CA4P), is a novel microtubule-targeting agent that has garnered significant attention for its potential in cancer therapy. This compound acts primarily as a vascular-disrupting agent (VDA), inducing damage to the tumor vasculature, which leads to tumor necrosis. This article explores the biological activity of fosbretabulin disodium, including its mechanisms of action, clinical efficacy, and safety profile.

Fosbretabulin disodium is a prodrug that is converted in vivo to its active form, Combretastatin A-4. The primary mechanism involves:

  • Inhibition of Tubulin Polymerization : Fosbretabulin disrupts the polymerization of tubulin, with an IC50 value of approximately 2.4 μM . This disruption leads to mitotic arrest and apoptosis in endothelial cells, significantly affecting tumor blood flow.
  • Vascular Shutdown : In experimental models, CA4P has demonstrated rapid and extensive vascular shutdown within hours of administration. For instance, a study reported a 93% reduction in vascular volume within 6 hours post-treatment .

Clinical Efficacy

Fosbretabulin has been evaluated in various clinical trials across different cancer types. Below are key findings from notable studies:

Phase II Trials

  • Anaplastic Thyroid Cancer : In a phase II trial involving 26 patients treated with fosbretabulin (45 mg/m²), the median survival was reported at 4.7 months, with some patients achieving stable disease for up to 37.9 months . Notably, one patient experienced a durable complete response lasting over nine years .
  • Non-Small Cell Lung Cancer (NSCLC) : In the FALCON study, fosbretabulin combined with carboplatin and bevacizumab showed an increased response rate (50% vs 32%) compared to the control arm, although it did not significantly improve overall survival .
  • Ovarian Cancer : Clinical trials have also explored fosbretabulin's efficacy in ovarian cancer, where it exhibited promising results as part of combination therapies .

Safety Profile

Fosbretabulin's safety profile has been assessed in multiple trials:

  • Adverse Effects : Common side effects include hypertension, tachycardia, and QTc prolongation. In one trial, grade 3 toxicity occurred in 35% of patients, highlighting the need for careful monitoring during treatment .
  • Cardiovascular Events : Increased blood pressure and heart rate changes were observed post-infusion but were generally manageable .

Data Summary Table

Study TypeCancer TypeDosageKey Findings
Phase IIAnaplastic Thyroid Cancer45 mg/m²Median survival of 4.7 months; durable response in one patient for >9 years
Phase IINon-Small Cell Lung CancerCA4P + Carboplatin + BevacizumabIncreased response rate (50% vs 32%) but no significant survival benefit
Phase IIOvarian CancerVariesPromising results in combination therapies

Case Studies

  • Case Study on Efficacy : A patient with advanced anaplastic thyroid cancer treated with fosbretabulin monotherapy achieved a complete response lasting over nine years, showcasing the drug's potential for long-term efficacy in select cases .
  • Combination Therapy Outcomes : In trials combining fosbretabulin with standard chemotherapy regimens (e.g., carboplatin and paclitaxel), some patients experienced stable disease for extended periods, indicating that CA4P may enhance the effectiveness of existing treatments .

Propriétés

Numéro CAS

168555-66-6

Formule moléculaire

C18H21NaO8P

Poids moléculaire

419.3 g/mol

Nom IUPAC

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;

Clé InChI

SFKGCTYUWCBOHY-YSMBQZINSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

SMILES isomérique

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

SMILES canonique

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

Apparence

white solid powder

Pureté

> 98%

Synonymes

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosbretabulin disodium
Reactant of Route 2
Reactant of Route 2
Fosbretabulin disodium
Reactant of Route 3
Reactant of Route 3
Fosbretabulin disodium
Reactant of Route 4
Reactant of Route 4
Fosbretabulin disodium
Reactant of Route 5
Reactant of Route 5
Fosbretabulin disodium
Reactant of Route 6
Fosbretabulin disodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.